molecular formula C8H10F3N3 B12300090 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B12300090
M. Wt: 205.18 g/mol
InChI Key: PHVGHJKUUQXOBM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a trifluoromethyl group and a fused pyrazolo-diazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the trifluoromethyl group. One common method involves the annulation of the diazepine ring to a pyrazole fragment. This can be achieved through a Rh(III)-catalyzed C–H functionalization/cascade annulation reaction . Another approach involves the use of dicarbonyl intermediates to simultaneously form the pyrazole and diazepine rings .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include N-oxides, dihydro derivatives, and substituted pyrazolo-diazepines.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The pyrazolo-diazepine ring system can interact with various biological pathways, potentially modulating neurotransmitter activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-4-6-5-12-2-1-3-14(6)13-7/h4,12H,1-3,5H2

InChI Key

PHVGHJKUUQXOBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN2C1)C(F)(F)F

Origin of Product

United States

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